molecular formula C28H27Cl3N2O4 B11541171 2-(4-chlorophenyl)-N-[(2,4-dichlorophenoxy)acetyl]-N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)acetamide

2-(4-chlorophenyl)-N-[(2,4-dichlorophenoxy)acetyl]-N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)acetamide

Cat. No.: B11541171
M. Wt: 561.9 g/mol
InChI Key: CGBIHUABFVLMCC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[(2,4-dichlorophenoxy)acetyl]-N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings, chlorine atoms, and a morpholine ring. Its unique chemical composition makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[(2,4-dichlorophenoxy)acetyl]-N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)acetamide typically involves multiple steps:

    Formation of the Acetyl Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2,4-dichlorophenoxyacetyl chloride.

    Amide Bond Formation: The next step is the reaction of 2,4-dichlorophenoxyacetyl chloride with 2,6-dimethylaniline to form the corresponding amide.

    Morpholine Addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with the amide intermediate, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s structure suggests potential interactions with biological macromolecules. It could be used in studies investigating enzyme inhibition, receptor binding, or as a probe in biochemical assays.

Medicine

The compound’s unique structure may offer therapeutic potential. It could be explored for its activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-N-[(2,4-dichlorophenoxy)acetyl]-N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and chlorine atoms suggests potential for strong binding interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)acetamide: Lacks the 2,4-dichlorophenoxyacetyl group, potentially altering its reactivity and biological activity.

    2-(4-chlorophenyl)-N-[(2,4-dichlorophenoxy)acetyl]-N-phenylacetamide: Lacks the 2,6-dimethylphenyl group, which may affect its chemical properties and interactions.

Uniqueness

The unique combination of functional groups in 2-(4-chlorophenyl)-N-[(2,4-dichlorophenoxy)acetyl]-N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)acetamide provides a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and potential for diverse applications in research and industry highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C28H27Cl3N2O4

Molecular Weight

561.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-(2,4-dichlorophenoxy)acetyl]-N-(2,6-dimethylphenyl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C28H27Cl3N2O4/c1-18-4-3-5-19(2)26(18)33(25(34)17-37-24-11-10-22(30)16-23(24)31)28(35)27(32-12-14-36-15-13-32)20-6-8-21(29)9-7-20/h3-11,16,27H,12-15,17H2,1-2H3

InChI Key

CGBIHUABFVLMCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)C(C3=CC=C(C=C3)Cl)N4CCOCC4

Origin of Product

United States

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